molecular formula C16H10Cl4N2O5 B5699165 (E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID

(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID

Cat. No.: B5699165
M. Wt: 452.1 g/mol
InChI Key: UOCJPVMNPPPQEP-UMGIQMQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID is an organic compound characterized by its complex structure, which includes multiple chlorinated phenyl groups, a furan ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID typically involves multi-step organic reactions. A possible synthetic route could start with the chlorination of phenol to obtain 2,4-dichlorophenol. This intermediate can then be reacted with formaldehyde and a furan derivative to form the furan-containing moiety. The final step might involve the formation of the hydrazone linkage through the reaction of a hydrazine derivative with the carbonyl compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone linkage and chlorinated phenyl groups could play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.

    Furylhydrazones: Compounds with a furan ring and hydrazone linkage.

    Chlorinated aromatic compounds: A broad class of compounds with similar structural features.

Uniqueness

(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID is unique due to its specific combination of functional groups and structural complexity, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(E,4E)-2,3-dichloro-4-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N2O5/c17-8-1-3-12(10(18)5-8)26-7-9-2-4-13(27-9)15(23)22-21-6-11(19)14(20)16(24)25/h1-6H,7H2,(H,22,23)(H,24,25)/b14-11+,21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCJPVMNPPPQEP-UMGIQMQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN=CC(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)N/N=C/C(=C(/C(=O)O)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.